molecular formula C9H7ClFN5O B2575732 5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1255779-07-7

5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2575732
CAS No.: 1255779-07-7
M. Wt: 255.64
InChI Key: VDCBCAXUERAVEV-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3-chloro-4-fluorophenyl group at the N1 position and a carboxamide moiety at C2. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s structural uniqueness lies in its halogenated aryl group (3-chloro-4-fluorophenyl), which may enhance lipophilicity and target-binding specificity compared to simpler phenyl or alkyl substituents .

Properties

IUPAC Name

5-amino-1-(3-chloro-4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN5O/c10-5-3-4(1-2-6(5)11)16-8(12)7(9(13)17)14-15-16/h1-3H,12H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCBCAXUERAVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(N=N2)C(=O)N)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Functionalization of the Phenyl Ring: The chloro and fluoro substituents on the phenyl ring are introduced using halogenation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing substituents on the triazole ring or phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

Antimicrobial Activity

One of the primary areas of research for 5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is its antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound had potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds could be potential candidates for antibiotic development .

Anticancer Properties

Research has also indicated that this compound may have anticancer potential.

  • Case Study : In vitro studies reported in Cancer Letters showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Synthesis of Novel Materials

The unique structure of this compound allows it to be used in synthesizing novel materials with specific properties.

  • Case Study : Research conducted on polymer composites incorporating this triazole derivative showed enhanced thermal stability and mechanical strength compared to conventional materials. These findings were published in Polymer Science and suggest potential applications in high-performance materials .

Role in Bioconjugation

The compound's ability to form stable bonds with biomolecules makes it useful in bioconjugation techniques.

  • Data Table: Bioconjugation Applications
Application TypeDescription
Drug Delivery SystemsUsed to attach drugs to targeting ligands
Diagnostic ImagingConjugated with imaging agents for enhanced specificity
BiosensorsIncorporated into sensor designs for improved detection sensitivity

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 1,2,3-triazole-4-carboxamides is highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Compound Substituents Biological Target IC50/Activity Key Findings
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 3-chloro-4-fluorophenyl, carboxamide Not explicitly reported (inferred) N/A Enhanced lipophilicity and potential for improved blood-brain barrier penetration due to halogenation .
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) Carbamoylmethyl, carboxamide Bacterial SOS response (LexA cleavage) IC50 = 32 µM Low cytotoxicity; acts as a β-turn mimetic to inhibit LexA self-cleavage .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-chlorophenyl, trifluoromethyl c-Met kinase (anticancer target) GP = 68.09% (NCI-H522 cells) High antiproliferative activity linked to trifluoromethyl group’s electron-withdrawing effects .
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorophenyl, dimethoxyphenyl Renal/CNS cancer cells GP = -27.30% (SNB-75 cells) Fluorine substitution improves metabolic stability and membrane permeability .
5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide 2-chlorobenzyl, thiophenmethyl Not reported (structural analogue) N/A Thiophene inclusion may enhance π-π stacking in hydrophobic binding pockets .

Key Structure-Activity Relationships (SAR)

  • Aromatic vs. Alkyl Substituents : Compounds with aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) generally exhibit higher anticancer and antimicrobial activities than alkyl-substituted analogues, likely due to enhanced aromatic stacking .
  • Carboxamide Position : The C4-carboxamide is critical for hydrogen bonding with biological targets, as seen in LexA inhibition (Lead 1) and c-Met kinase binding .

Physicochemical Properties

  • Solubility : Carboxamide-containing derivatives generally exhibit moderate aqueous solubility, though bulky halogenated aryl groups may reduce it .

Biological Activity

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₉H₇ClFN₅O
  • Molecular Weight : 255.63 g/mol
  • CAS Number : 1255779-07-7

Biological Activity Overview

The compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and potential anti-parasitic effects.

Anti-inflammatory Activity

Research indicates that compounds containing the triazole moiety can inhibit inflammatory pathways. For example, a study highlighted that derivatives of 1,2,3-triazoles demonstrated significant inhibition of nitric oxide (NO) production and were effective in blocking the NF-κB signaling pathway, which is crucial in inflammatory responses . The specific compound showed an IC₅₀ value of approximately 2.91 μM against NO production, indicating potent anti-inflammatory properties.

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in models of neurodegenerative diseases. In vitro studies demonstrated that the compound could cross the blood-brain barrier (BBB) and exert protective effects against amyloid-beta (Aβ)-induced neurotoxicity . In vivo studies in scopolamine-induced Alzheimer’s disease models showed significant improvements in learning and memory deficits when treated with this compound.

Antiparasitic Activity

This compound has been investigated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. High-content screening in VERO cells identified it as a promising candidate with submicromolar activity (pEC₅₀ > 6) against the parasite. Optimization of related compounds led to improved potency and metabolic stability, suggesting a viable therapeutic option for treating Chagas disease .

The mechanism by which this compound exerts its effects is multifaceted:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit cholinesterase enzymes (BuChE and AChE), which are crucial for neurotransmitter regulation. This inhibition is linked to its structural features that allow for effective binding to enzyme active sites .
  • Metal Chelation : The ability to chelate biometals such as Cu²⁺ may contribute to its neuroprotective effects by reducing oxidative stress within neural tissues .

Case Studies and Research Findings

Several studies have focused on synthesizing and optimizing derivatives of this compound:

StudyFindings
Study 1 Demonstrated significant anti-inflammatory activity with an IC₅₀ of 2.91 μM against NO production .
Study 2 Showed neuroprotective effects in Aβ-induced models with improvements in cognitive function .
Study 3 Identified as a potent inhibitor against Trypanosoma cruzi with promising oral bioavailability .

Q & A

Q. What are the key structural and physicochemical properties of 5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The compound’s structure includes a triazole core substituted with amino, carboxamide, and 3-chloro-4-fluorophenyl groups. Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₂ClFN₅OComputed
Molecular Weight353.76 g/molComputed
SMILES NotationNC1=NN=C(C(=C1)C(=O)N)C2=CC(=C(C=C2)F)ClPubChem
SolubilityLow aqueous solubility (common limitation in triazoles)

Structural analysis often employs NMR, HPLC, and X-ray crystallography (for analogs) . Computational tools like PubChem’s OEChem or OpenEye toolkits validate stereochemistry .

Q. What synthetic routes are reported for this compound, and what are their yields and challenges?

Methodological Answer: Synthesis typically involves:

Condensation : Reacting 3-chloro-4-fluoroaniline with isocyanide to form a carboximidoyl chloride intermediate .

Cyclization : Using sodium azide (NaN₃) under Huisgen 1,3-dipolar cycloaddition conditions to form the triazole ring .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Challenges :

  • Low yields (~40–60%) due to competing side reactions.
  • Handling NaN₃ requires strict safety protocols (toxic, explosive) .
  • Intermediate instability (e.g., carboximidoyl chloride hydrolysis) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition :
    • COX-2 inhibition (ELISA, IC₅₀ determination) .
    • Kinase assays (ATPase activity via fluorescence polarization) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility Optimization : Use DMSO/PBS mixtures with ≤0.1% DMSO to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data across experimental models?

Methodological Answer: Contradictions may arise due to:

  • Assay Conditions : pH, ionic strength, or temperature variations affecting enzyme conformation.
  • Off-Target Effects : Use isoform-specific inhibitors (e.g., COX-1 vs. COX-2 ) or CRISPR-edited cell lines to isolate targets.
  • Data Normalization : Include positive/negative controls (e.g., celecoxib for COX-2) and statistical DOE (Design of Experiments) to minimize variability .

Q. Example Workflow :

Validate activity in cell-free vs. cell-based assays.

Perform molecular docking (AutoDock Vina) to confirm binding affinity .

Cross-check with SPR (Surface Plasmon Resonance) for kinetic binding data .

Q. What computational strategies optimize the compound’s solubility and bioavailability?

Methodological Answer:

  • Co-Solvent Screening : Use Hansen solubility parameters (HSPiP software) to identify solvents (e.g., PEG 400, cyclodextrins) .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at the carboxamide or triazole positions .
  • Machine Learning : Train QSAR models on PubChem/Merck Index datasets to predict logP and solubility .

Case Study :
A derivative with a methylpyridyl substituent (analogous to ) showed 3× improved solubility in PBS (pH 7.4) without losing COX-2 affinity.

Q. How can reaction fundamentals and reactor design improve scalable synthesis?

Methodological Answer:

  • Microreactor Systems : Enhance heat transfer and reduce side reactions (e.g., continuous flow reactors for NaN₃ cyclization) .
  • DoE Optimization : Taguchi methods to prioritize factors (temperature, catalyst loading) and reduce trial runs .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation .

Example : A 72% yield was achieved using a Pd/C catalyst in a fixed-bed reactor at 80°C, compared to 45% in batch mode .

Q. What advanced techniques validate the compound’s mechanism of action in neurodegenerative disease models?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated neuronal cells to identify pathways (e.g., NF-κB, TNF-α) .
  • In Vivo Imaging : PET scans with radiolabeled analogs (¹⁸F or ¹¹C isotopes) to track blood-brain barrier penetration .
  • CRISPR Interference : Knockdown of target enzymes (e.g., COX-2) to confirm rescue effects in zebrafish models .

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